![molecular formula C20H14N4O3S B3015852 (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 394229-62-0](/img/structure/B3015852.png)
(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
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Overview
Description
The compound contains a benzimidazole nucleus, which is an important pharmacophore in drug discovery and has been extensively utilized as a drug scaffold in medicinal chemistry . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Molecular Structure Analysis
The benzimidazole nucleus may represent a type of privileged substructure which can interact with proteins and enzymes .Chemical Reactions Analysis
Benzimidazole derivatives have been used in the visible light-driven CO2 reduction .Scientific Research Applications
Synthetic Applications
(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide and its derivatives are widely used as precursors in the synthesis of various heterocyclic compounds. For example, it's involved in the synthesis of imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. Such processes are crucial for the development of compounds with potential pharmaceutical applications (Elmagd et al., 2017).
Biological Activities:
Histone Deacetylase Inhibition:
- Benzimidazole derivatives, including those related to (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide, have been found to be potent inhibitors of histone deacetylases. These compounds have shown significant activity against cancer cell lines in vitro and in vivo, highlighting their therapeutic potential (Bressi et al., 2010).
Antimicrobial and Antitumor Activities:
- Imidazole derivatives, synthesized from these compounds, have shown promising antimicrobial activities. The antimicrobial action of these synthesized compounds has been evaluated, suggesting their potential application in treating bacterial infections (Khairwar et al., 2021).
- In the realm of cancer treatment, certain derivatives have demonstrated significant antitumor activities, with inhibitory effects comparable to known cancer drugs. This establishes these compounds as potential candidates for further development in cancer therapy (Zhu, 2015).
Cytotoxic Activities:
- Studies have revealed that certain acrylonitriles and benzimidazoles show significant in vitro cytotoxic potency against various human cancer cell lines. The structure-activity relationships (SAR) of these compounds provide valuable insights for future drug development (Sa̧czewski et al., 2004).
Future Directions
properties
IUPAC Name |
(E)-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-18(11-9-15-10-12-19(28-15)24(26)27)21-14-7-5-13(6-8-14)20-22-16-3-1-2-4-17(16)23-20/h1-12H,(H,21,25)(H,22,23)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJSJLBMOACSDW-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide |
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